molecular formula C11H10N2 B13011252 5-Methyl-3,3'-bipyridine

5-Methyl-3,3'-bipyridine

Cat. No.: B13011252
M. Wt: 170.21 g/mol
InChI Key: DZELYXTYNNLFCM-UHFFFAOYSA-N
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Description

5-Methyl-3,3’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of a methyl group at the 5-position of one of the pyridine rings distinguishes it from other bipyridine derivatives, potentially altering its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods: Industrial production of 5-Methyl-3,3’-bipyridine may involve similar coupling reactions but on a larger scale, with optimizations for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3,3’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of partially or fully reduced bipyridine derivatives.

    Substitution: Formation of halogenated or alkylated bipyridine derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-3,3’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The nitrogen atoms in the pyridine rings serve as coordination sites, interacting with metal centers and altering their reactivity .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

3-methyl-5-pyridin-3-ylpyridine

InChI

InChI=1S/C11H10N2/c1-9-5-11(8-13-6-9)10-3-2-4-12-7-10/h2-8H,1H3

InChI Key

DZELYXTYNNLFCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=CN=CC=C2

Origin of Product

United States

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